N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-D-serine

Stereochemistry Chiral purity Peptide synthesis

Fmoc-D-Ser(Bzl)-OH (N-α-Fmoc-O-benzyl-D-serine, CAS 122889-11-6) is a protected D-serine derivative classified as an Fmoc-amino acid building block for solid-phase peptide synthesis (SPPS). Its chemical structure incorporates an N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a side-chain benzyl (Bzl) ether protecting the hydroxymethyl group.

Molecular Formula C25H23NO5
Molecular Weight 417.5 g/mol
CAS No. 122889-11-6
Cat. No. B557619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(9H-Fluoren-9-ylmethoxy)carbonyl]-O-(phenylmethyl)-D-serine
CAS122889-11-6
Synonyms122889-11-6; Fmoc-D-Ser(Bzl)-OH; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(benzyloxy)propanoicacid; AmbotzFAA1380; SCHEMBL2589116; DYBDGLCDMLNEMJ-HSZRJFAPSA-N; MolPort-006-705-881; ZINC2560729; AKOS024259078; RTR-003644; AJ-40637; AK-48762; TR-003644; N-[(9H-Fluoren-9-yl)methoxycarbonyl]-O-(benzyl)-D-serine; (2R)-3-(benzyloxy)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoicacid
Molecular FormulaC25H23NO5
Molecular Weight417.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C25H23NO5/c27-24(28)23(16-30-14-17-8-2-1-3-9-17)26-25(29)31-15-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1
InChIKeyDYBDGLCDMLNEMJ-HSZRJFAPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Ser(Bzl)-OH (CAS 122889-11-6): Protected D-Serine Building Block for SPPS Procurement


Fmoc-D-Ser(Bzl)-OH (N-α-Fmoc-O-benzyl-D-serine, CAS 122889-11-6) is a protected D-serine derivative classified as an Fmoc-amino acid building block for solid-phase peptide synthesis (SPPS). Its chemical structure incorporates an N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and a side-chain benzyl (Bzl) ether protecting the hydroxymethyl group . With molecular formula C₂₅H₂₃NO₅ and molecular weight 417.5 g/mol, this compound exhibits the following key physicochemical parameters: [α]ᴅ²⁰ = -23 ± 2° (C=1 in EtOAc), melting point 123–147 °C, and a consensus LogP of 3.52 . The compound is typically supplied as a white to off-white powder with HPLC purity specifications ranging from ≥95% to ≥99% depending on vendor .

Why Generic Substitution of Fmoc-D-Ser(Bzl)-OH in SPPS Workflows Introduces Configurational and Deprotection Risk


Direct substitution of Fmoc-D-Ser(Bzl)-OH with alternative serine derivatives or the L-enantiomer is not chemically or stereochemically equivalent. The (R)-configuration (D-series) at the α-carbon is the defining determinant of peptide backbone chirality; substituting Fmoc-L-Ser(Bzl)-OH (CAS 83792-48-7 or 73724-46-6, [α]ᴅ²⁰ = +24 ± 2°) produces the opposite enantiomeric peptide with fundamentally different conformational and biological properties . Side-chain protecting group selection further precludes generic interchange: Fmoc-D-Ser(tBu)-OH (CAS 128107-47-1), bearing an acid-labile tert-butyl ether, requires distinct cleavage conditions (TFA) and offers different orthogonal protection strategy compatibility compared to the hydrogenolyzable benzyl ether . Additionally, the unprotected analog Fmoc-D-Ser-OH (CAS 116861-26-8) cannot be used when the serine hydroxyl group requires masking during synthesis to prevent undesired side reactions or branching . These structural and stereochemical non-equivalences necessitate rigorous compound-specific procurement decisions.

Quantitative Differential Evidence for Fmoc-D-Ser(Bzl)-OH Versus Alternative D-Serine Building Blocks


Fmoc-D-Ser(Bzl)-OH vs. Fmoc-L-Ser(Bzl)-OH: Stereochemical Differentiation by Specific Rotation

Fmoc-D-Ser(Bzl)-OH is distinguished from its L-enantiomer (Fmoc-L-Ser(Bzl)-OH, CAS 83792-48-7 or 73724-46-6) by specific optical rotation. The D-isomer exhibits [α]ᴅ²⁰ = -23 ± 2° (C=1 in EtOAc), whereas the L-isomer exhibits [α]ᴅ²⁰ = +24 ± 2° under identical conditions . This enantiomeric differentiation is critical for ensuring correct stereochemical configuration in the final peptide product, as D- and L-peptides possess distinct conformational ensembles and biological recognition properties.

Stereochemistry Chiral purity Peptide synthesis

Fmoc-D-Ser(Bzl)-OH vs. Fmoc-D-Ser(tBu)-OH: Orthogonal Protecting Group Strategy Dictates Synthetic Route Compatibility

The side-chain protecting group fundamentally distinguishes Fmoc-D-Ser(Bzl)-OH (benzyl ether) from Fmoc-D-Ser(tBu)-OH (tert-butyl ether, CAS 128107-47-1) . The benzyl ether protecting group is stable under the basic piperidine conditions used for iterative Fmoc deprotection but is cleaved via catalytic hydrogenation (H₂/Pd) or strong acidolysis (HF, TfOH) at the final cleavage stage [1]. In contrast, the tert-butyl ether is acid-labile and cleaves under standard TFA cleavage conditions [2]. This orthogonal stability profile makes Bzl protection the required choice when tBu-type side-chain protecting groups on other residues must remain intact during acidic cleavage, or when hydrogenolytic deprotection is preferred for specific resin-linker combinations.

Orthogonal protection SPPS Deprotection chemistry

Fmoc-D-Ser(Bzl)-OH vs. Fmoc-D-Ser-OH: Side-Chain Protection Prevents Undesired O-Acylation During SPPS Coupling

Fmoc-D-Ser(Bzl)-OH incorporates a benzyl ether protecting group on the serine hydroxymethyl side chain, whereas Fmoc-D-Ser-OH (CAS 116861-26-8) leaves the hydroxyl group unprotected and free to react . During standard SPPS carbodiimide-mediated coupling reactions, an unprotected serine hydroxyl can undergo undesired O-acylation, leading to branched peptide byproducts and reduced crude purity. The Bzl protecting group renders the hydroxyl group inert during coupling steps, ensuring exclusive reaction at the intended N-terminus. The protecting group is subsequently removed under controlled final deprotection conditions.

Side-chain protection SPPS Coupling selectivity

D-Configuration (R-Enantiomer) Confers Protease Resistance Relative to L-Serine-Containing Peptides

Peptides incorporating D-serine residues (derived from Fmoc-D-Ser(Bzl)-OH) at protease cleavage sites demonstrate enhanced resistance to enzymatic degradation compared to their all-L-amino acid counterparts [1]. D-amino acid substitution at strategic positions has been shown to significantly inhibit enzymatic hydrolysis of peptides, increasing their biological half-life [2]. This class-level property is attributed to the inability of mammalian proteases to recognize and cleave peptide bonds involving D-configured α-carbons. The enhanced proteolytic resistance is a direct consequence of the (R)-configuration at the α-carbon, which Fmoc-D-Ser(Bzl)-OH installs into the peptide backbone.

Protease stability D-amino acids Peptide therapeutics

Validated Application Scenarios for Fmoc-D-Ser(Bzl)-OH Based on Quantitative Differential Evidence


Synthesis of D-Configured Peptides Requiring Hydrogenolytic Final Deprotection

Fmoc-D-Ser(Bzl)-OH is the indicated building block when the final peptide product requires hydrogenolytic cleavage (H₂/Pd) rather than strong acid treatment for side-chain deprotection [1]. This scenario arises when the peptide sequence contains acid-sensitive modifications or when the resin-linker combination necessitates non-acidic release. The benzyl ether protecting group, which remains stable throughout iterative piperidine-mediated Fmoc deprotection, is quantitatively removed under hydrogenation conditions that leave acid-stable protecting groups intact. The quantified optical rotation ([α]ᴅ²⁰ = -23 ± 2°) provides identity confirmation prior to coupling [2].

Construction of Protease-Resistant D-Amino Acid-Containing Peptide Therapeutics

For research programs developing peptide-based therapeutics, probes, or antimicrobial peptides requiring enhanced metabolic stability, Fmoc-D-Ser(Bzl)-OH enables site-specific installation of a D-serine residue that confers resistance to proteolytic degradation [1][2]. The (R)-configuration at the α-carbon creates a peptide bond unrecognized by endogenous proteases, extending functional half-life in biological assays. This application leverages the compound's defining stereochemical feature—the D-configuration—which is unambiguously confirmed by its negative specific rotation .

SPPS Protocols Requiring Orthogonal Protection of Serine Hydroxyl Groups

Fmoc-D-Ser(Bzl)-OH is the necessary choice for SPPS sequences where the serine hydroxyl group must remain protected during synthesis to prevent undesired O-acylation or branching, and where the protection strategy must be orthogonal to acid-labile groups used elsewhere in the sequence [1]. The benzyl ether protecting group satisfies this requirement: it is stable to the basic conditions of Fmoc removal (typically 20% piperidine in DMF) yet cleavable by hydrogenolysis under conditions that do not affect t-butyl-based protecting groups. The availability of high-purity commercial material (≥99% HPLC from specialized vendors) supports reproducible synthesis outcomes [2].

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